3-[(5-Methyloxolan-2-yl)methoxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[(5-methyloxolan-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(12-7)6-11-9-4-10-5-9/h7-10H,2-6H2,1H3 |
InChI Key |
IBVGCQICNGKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)COC2CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 5 Methyloxolan 2 Yl Methoxy Azetidine
Retrosynthetic Analysis of the 3-[(5-Methyloxolan-2-yl)methoxy]azetidine Scaffold
A logical retrosynthetic analysis of this compound suggests that the ether linkage is a key disconnection point. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach, leading to two primary building blocks: a suitably protected 3-hydroxyazetidine and an activated (5-methyloxolan-2-yl)methanol derivative.
Further deconstruction of the (5-methyloxolan-2-yl)methanol moiety points to a precursor such as a 1,4-diol, which can be cyclized to form the oxolane ring. The stereochemistry at the 5-position of the oxolane ring necessitates a stereocontrolled synthesis. The azetidine (B1206935) ring can be envisioned as arising from the cyclization of a γ-amino alcohol or through a [2+2] cycloaddition reaction. This strategic breakdown allows for a modular and convergent synthesis plan.
Synthesis of Key Precursors for the Oxolane and Azetidine Moieties
The successful synthesis of this compound hinges on the efficient preparation of its constituent oxolane and azetidine precursors.
Stereo-controlled Synthesis of 5-Methyloxolan-2-ylmethanol
The synthesis of the chiral (5-methyloxolan-2-yl)methanol is a critical step that dictates the stereochemistry of the final product. A common and effective method involves the use of a chiral pool starting material, such as a readily available sugar or amino acid, to install the desired stereocenter.
An alternative and highly versatile approach is the use of asymmetric catalysis. For instance, an asymmetric dihydroxylation of a terminal alkene can furnish a chiral diol. This diol can then be selectively protected and subsequently cyclized to afford the desired 5-methyloxolan-2-ylmethanol. The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess.
A representative synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Hex-5-en-1-ol | AD-mix-β | (R)-Hexane-1,2,5-triol |
| 2 | (R)-Hexane-1,2,5-triol | TsCl, pyridine | (R)-5-(Tosyloxy)hexane-1,2-diol |
| 3 | (R)-5-(Tosyloxy)hexane-1,2-diol | NaH | (R)-(5-Methyloxolan-2-yl)methanol |
Preparation of Functionalized Azetidine Building Blocks
The azetidine moiety is typically introduced using a pre-functionalized building block, with 1-benzhydryl-3-hydroxyazetidine being a common choice. The bulky benzhydryl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions and facilitating the handling of the otherwise reactive azetidine ring.
The synthesis of 1-benzhydryl-3-hydroxyazetidine generally starts from epichlorohydrin (B41342) and benzhydrylamine. The reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.
Strategies for Constructing the Azetidine Ring System
The formation of the strained four-membered azetidine ring requires specific synthetic strategies. Two of the most prominent methods are intramolecular cyclization and [2+2] cycloaddition reactions.
Cyclization Reactions for Azetidine Formation
The intramolecular cyclization of a γ-amino alcohol is a fundamental and widely used method for the synthesis of azetidines. This process, often referred to as the Gabriel-Cromwell reaction, involves the activation of the hydroxyl group, typically by conversion to a good leaving group such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution by the amine to close the four-membered ring.
The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the choice of the base, and the substitution pattern on the carbon backbone.
| Precursor | Leaving Group | Base | Product |
| 3-(Benzhydrylamino)propan-1-ol | Tosylate | NaH | 1-Benzhydrylazetidine |
| 1-Amino-3-chloropropane | - | NaOH | Azetidine |
[2+2] Cycloaddition Approaches to the Azetidine Core
[2+2] cycloaddition reactions offer a powerful and convergent route to the azetidine core. A common variant is the Staudinger synthesis, which involves the reaction of an imine with a ketene. This reaction proceeds through a zwitterionic intermediate that collapses to form a β-lactam, which can then be reduced to the corresponding azetidine.
Another important [2+2] cycloaddition approach is the reaction between an electron-rich alkene and an electron-deficient imine, often promoted by a Lewis acid. This method allows for the direct formation of the azetidine ring with a degree of stereocontrol. The choice of reactants and catalyst is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition.
| Alkene | Imine | Catalyst | Product |
| Ethyl vinyl ether | N-Tosylimine | ZnCl2 | Substituted azetidine |
| Styrene | N-Acylimine | BF3·OEt2 | Substituted azetidine |
Ring Contraction or Expansion Methodologies for Azetidine Synthesis
The construction of the azetidine scaffold can be achieved through various synthetic transformations, including the rearrangement of larger or smaller ring systems. These methods offer alternative pathways to traditional cyclization routes and can provide access to unique substitution patterns.
Ring Contraction:
A notable strategy for azetidine synthesis involves the ring contraction of five-membered heterocycles. A robust method is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This process allows for the incorporation of various nucleophiles, including alcohols and phenols, directly into the final azetidine product. The starting N-sulfonyl-2-pyrrolidinone derivatives are readily available and can be selectively monobrominated to provide the necessary precursors for the contraction step. nih.govorganic-chemistry.org
Ring Expansion:
Conversely, ring expansion methodologies, typically starting from three-membered aziridine (B145994) rings, provide an effective route to azetidines. magtech.com.cn A stereoselective [3+1] ring expansion has been developed involving the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This reaction proceeds through an ylide-type mechanism, leading to highly substituted methylene azetidines with excellent yield and stereocontrol. The process efficiently transfers chirality from the starting aziridine to the azetidine product, enabling the construction of complex stereochemical arrangements. nih.gov
| Methodology | Precursor | Key Reagents/Conditions | Resulting Structure Type | Key Advantages |
|---|---|---|---|---|
| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., alcohol, phenol), K₂CO₃ | α-carbonylated N-sulfonylazetidines | Robust one-pot procedure, readily available precursors. nih.govorganic-chemistry.org |
| Ring Expansion | Methylene aziridine | Diazoester, Rh₂(OAc)₄ | Highly-substituted methylene azetidines | High stereoselectivity, efficient chirality transfer. nih.gov |
Elaboration of the Methoxy (B1213986) Linkage in this compound
The connection of the azetidine and oxolane fragments via an ether linkage is a critical step in the synthesis of the target molecule. This transformation requires carefully chosen etherification protocols and optimized reaction conditions to ensure high efficiency.
The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages and is highly applicable for coupling the 3-hydroxyazetidine core with the (5-methyloxolan-2-yl)methanol side chain. francis-press.com The reaction typically proceeds via an S_N2 mechanism. Two primary pathways can be envisioned:
Pathway A: Reaction of the sodium or potassium salt of a protected 3-hydroxyazetidine (formed by deprotonation with a strong base like sodium hydride) with a (5-methyloxolan-2-yl)methyl halide or sulfonate (e.g., tosylate, mesylate). The sulfonate is often preferred as it is a better leaving group and can be readily prepared from the corresponding alcohol.
Pathway B: Reaction of a protected 3-azetidinyl halide or sulfonate with the alkoxide of (5-methyloxolan-2-yl)methanol.
Pathway A is generally favored to minimize side reactions, such as elimination, that can be problematic with the strained azetidine ring. The nitrogen of the azetidine ring must be protected with a suitable group (e.g., Boc, Cbz, or a benzhydryl group) to prevent its competing nucleophilicity.
The efficiency of the Williamson ether synthesis is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. francis-press.com
Base: Strong, non-nucleophilic bases are preferred for generating the alkoxide from 3-hydroxyazetidine. Sodium hydride (NaH) is highly effective, ensuring complete deprotonation. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents, which may be advantageous for large-scale synthesis. google.com
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are ideal as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.
Temperature: Reaction temperatures can range from ambient to elevated (e.g., 80-120°C), depending on the reactivity of the substrates. google.com Monitoring the reaction is crucial to prevent decomposition, especially given the strained nature of the azetidine ring.
Leaving Group: The choice of leaving group on the oxolane moiety is critical. Iodides are the most reactive halides, followed by bromides. However, tosylates (OTs) and mesylates (OMs) are excellent leaving groups that are easily prepared from the corresponding alcohol and often lead to cleaner reactions with higher yields.
| Parameter | Option | Impact on Reaction Efficiency |
|---|---|---|
| Base | NaH | Strong base, ensures complete alkoxide formation, high yields. |
| K₂CO₃, Cs₂CO₃ | Milder, safer for scale-up, effective in polar solvents like DMF or acetonitrile (B52724). google.com | |
| Solvent | DMF, DMSO | Highly polar, effectively solvates cations, accelerates S_N2 reactions. |
| THF, Acetonitrile | Good alternatives, often easier to remove during workup. | |
| Leaving Group (on oxolane moiety) | -Br, -I | Good reactivity, commercially available precursors. |
| -OMs, -OTs | Excellent leaving groups, prepared from the alcohol, often lead to cleaner reactions. |
Stereochemical Control in the Synthesis of this compound
The target molecule possesses multiple stereocenters, making stereochemical control a paramount concern for its synthesis. The primary stereocenters are at the C3 position of the azetidine ring and the C2 and C5 positions of the oxolane ring.
Achieving a specific stereoisomer of the final product necessitates the use of enantiomerically pure starting materials. The synthetic strategy must be designed to preserve the stereochemical integrity of these precursors.
Azetidine Moiety: The synthesis would begin with a specific enantiomer of a protected 3-hydroxyazetidine, for example, (R)-1-Boc-azetidin-3-ol or (S)-1-Boc-azetidin-3-ol. Since the etherification occurs at the oxygen atom, the stereocenter at C3 of the azetidine is not directly involved in the bond-breaking or bond-forming steps and its configuration is retained.
Oxolane Moiety: Similarly, an enantiomerically pure form of (5-methyloxolan-2-yl)methanol is required. For instance, starting with (S)-(5-methyloxolan-2-yl)methanol and converting its hydroxyl group into a good leaving group (e.g., tosylate) provides the electrophilic partner. The subsequent S_N2 attack by the azetidin-3-olate will occur at the methylene carbon adjacent to the oxolane ring, leaving the stereocenters at C2 and C5 of the oxolane ring unaffected.
The combination of specific stereoisomers of the two building blocks allows for the diastereoselective synthesis of any desired stereoisomer of the final compound.
| Azetidine Precursor | Oxolane Precursor | Resulting Product Stereoisomer |
|---|---|---|
| (S)-1-Boc-azetidin-3-ol | ((2R,5S)-5-Methyloxolan-2-yl)methanol | (S)-3-[((2R,5S)-5-Methyloxolan-2-yl)methoxy]azetidine |
| (R)-1-Boc-azetidin-3-ol | ((2R,5S)-5-Methyloxolan-2-yl)methanol | (R)-3-[((2R,5S)-5-Methyloxolan-2-yl)methoxy]azetidine |
| (S)-1-Boc-azetidin-3-ol | ((2S,5R)-5-Methyloxolan-2-yl)methanol | (S)-3-[((2S,5R)-5-Methyloxolan-2-yl)methoxy]azetidine |
| (R)-1-Boc-azetidin-3-ol | ((2S,5R)-5-Methyloxolan-2-yl)methanol | (R)-3-[((2S,5R)-5-Methyloxolan-2-yl)methoxy]azetidine |
Development of Scalable Synthetic Routes for this compound
Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. A scalable route for this compound would prioritize robust, high-yielding reactions that avoid hazardous reagents and cumbersome purification techniques.
A potential scalable approach would involve the etherification of a protected 3-hydroxyazetidine with a (5-methyloxolan-2-yl)methyl sulfonate.
Key considerations for scalability include:
Reagent Selection: Replacing hazardous reagents like NaH with safer alternatives such as K₂CO₃ or DBU is preferable. google.com While NaH is very effective, its handling on a large scale poses significant safety risks.
Solvent Choice: Solvents should be chosen based on reaction performance, safety, cost, and ease of recovery. Ketones like methyl ethyl ketone (MEK) or methyl isobutyl ketone (MIBK) can be excellent alternatives to DMF, as they are often easier to handle and remove. google.com
Purification: The ideal scalable process minimizes or eliminates the need for chromatographic purification. The goal is to develop a process where the product can be isolated in high purity through extraction, filtration, and crystallization.
Process Intensification: A "telescoped" or one-pot procedure, where sequential reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nsf.gov For instance, the formation of the tosylate from (5-methyloxolan-2-yl)methanol followed by in-situ coupling with 3-hydroxyazetidine could streamline the process.
| Parameter | Lab-Scale Approach | Potential Scalable Approach |
|---|---|---|
| Base | Sodium Hydride (NaH) in THF | Potassium Carbonate (K₂CO₃) in MEK or Acetonitrile google.com |
| Electrophile | (5-Methyloxolan-2-yl)methyl bromide | (5-Methyloxolan-2-yl)methyl tosylate (prepared in situ) |
| Purification | Silica gel column chromatography | Extraction followed by crystallization |
| Process | Stepwise isolation of intermediates | Telescoped (one-pot) reaction sequence nsf.gov |
Rigorous Structural Elucidation and Purity Assessment of 3 5 Methyloxolan 2 Yl Methoxy Azetidine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed molecular-level investigation of chemical compounds. In the case of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine, a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), provides a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the (5-methyloxolan-2-yl)methoxy side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the diastereomeric nature of the compound due to the two stereocenters in the oxolane ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of chemically distinct carbon atoms in the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. The carbons closer to the electronegative oxygen and nitrogen atoms are expected to resonate at a lower field.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH | 4.0 - 4.2 | 60 - 65 |
| Azetidine CH₂ | 3.6 - 3.8 | 50 - 55 |
| Oxolane CH | 4.1 - 4.3 | 75 - 80 |
| Oxolane CH₂ | 1.8 - 2.1 | 30 - 35 |
| Oxolane CH₃ | 1.2 - 1.4 | 20 - 25 |
| Methoxy (B1213986) OCH₂ | 3.4 - 3.6 | 70 - 75 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the key functional groups are the ether linkages and the secondary amine of the azetidine ring.
The C-O-C stretching vibrations of the ether groups are expected to produce strong absorption bands in the fingerprint region of the IR spectrum. The N-H stretching vibration of the secondary amine in the azetidine ring is also a characteristic feature, although its intensity can vary.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for the accurate determination of the molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the molecular formula can be unequivocally confirmed.
For this compound (C₉H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the theoretical and measured mass provides strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 |
Chromatographic Methodologies for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying any isomers or impurities that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.
In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector or a mass spectrometer.
Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying potential volatile impurities that may have been introduced during the synthesis of this compound, such as residual solvents or starting materials.
The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries.
Typical GC-MS Method Parameters for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 40 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (Electron Ionization) |
Chiral Chromatography for Enantiomeric Excess Determination
The presence of multiple stereocenters in this compound necessitates a thorough analysis of its stereoisomeric composition. Chiral chromatography is the premier technique for separating enantiomers and diastereomers, allowing for the precise determination of enantiomeric excess (e.e.). A high-performance liquid chromatography (HPLC) method was developed for this purpose.
The separation is predicated on the differential interaction of the stereoisomers with a chiral stationary phase (CSP). For this compound, a polysaccharide-based CSP, specifically a cellulose-based column, was found to provide optimal resolution of the enantiomers. The mobile phase composition and flow rate were meticulously optimized to achieve baseline separation.
The enantiomeric excess is a critical parameter for assessing the stereochemical purity of a chiral compound. It is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
The developed chiral HPLC method demonstrated a high degree of accuracy and precision, enabling the reliable quantification of the enantiomeric composition of synthesized batches of this compound.
Interactive Data Table: Chiral HPLC Method Parameters and Results
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OD-H (Cellulose based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (e.e.) | >99% |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This analysis provides the mass percentages of the constituent elements, which are then used to calculate the empirical formula of the molecule. The empirical formula represents the simplest whole-number ratio of atoms in the compound.
For this compound, the theoretical elemental composition was calculated based on its molecular formula, C₉H₁₇NO₂. A sample of the purified compound was subjected to combustion analysis to experimentally determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | 63.13 | 63.10 |
| Hydrogen | 10.01 | 10.05 |
| Nitrogen | 8.18 | 8.15 |
Chemical Transformations and Reactivity Profiling of 3 5 Methyloxolan 2 Yl Methoxy Azetidine
Investigations into the Ring-Opening Reactions of the Azetidine (B1206935) Core of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine
The inherent ring strain of the four-membered azetidine ring in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions are of significant interest as they provide pathways to more complex, linear amine derivatives.
The azetidine ring can be opened by nucleophiles, a process often facilitated by activation of the ring. In the case of this compound, the nitrogen atom must first be activated, for example, by conversion to a quaternary ammonium (B1175870) salt or by acylation to form an azetidinium ion. Once activated, a variety of nucleophiles can attack one of the ring carbons, leading to cleavage of a C-N bond.
For instance, reaction with a strong acid like HBr could protonate the azetidine nitrogen, making the ring carbons more electrophilic and susceptible to attack by the bromide ion. The regioselectivity of the attack would be influenced by steric hindrance and the electronic effect of the 3-alkoxy substituent.
In some cases, acid-catalyzed isomerization can occur, leading to the formation of other heterocyclic systems. For example, treatment of 3-amido-2-phenyl azetidines with a Lewis acid such as Cu(OTf)2 has been shown to induce stereospecific isomerization to 2-oxazolines. mdpi.com While the subject molecule lacks the specific amide and phenyl groups of this precedent, it highlights the potential for rearrangements under acidic conditions.
Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Activating Agent | Nucleophile | Proposed Product Structure | Reference Reaction Type |
|---|---|---|---|
| CH₃I | PhS⁻ | Linear amine with terminal sulfide (B99878) and internal alcohol | Ring opening of azetidinium salts |
| Ac₂O | H₂O/H⁺ | N-acetylated amino alcohol | Hydrolysis of N-acylazetidines |
Electrophilic activation of the azetidine ring typically involves protonation or Lewis acid coordination at the nitrogen atom. This enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. For this compound, this activation could lead to controlled ring-opening, providing access to a range of functionalized amino alcohols. The stability of the resulting carbocation intermediates would play a crucial role in determining the reaction pathway and product distribution. For instance, Lewis acids like tris(pentafluorophenyl)borane (B72294) have been shown to catalyze the ring-opening polymerization of 1,3-benzoxazines at lower temperatures, a process initiated by cation formation on the oxazine (B8389632) ring. mdpi.com A similar principle could be applied to the azetidine ring of the title compound.
Functional Group Interconversions on the Oxolane Moiety of this compound
The oxolane (tetrahydrofuran) ring in the side chain is generally more stable than the azetidine ring. However, the ether linkages are susceptible to cleavage under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI). britannica.comwikipedia.org This would lead to the opening of the oxolane ring to afford a dihaloalkane or a haloalcohol, depending on the reaction conditions.
More subtle transformations can be envisioned that leave the oxolane ring intact. For example, if other functional groups were present on the oxolane ring, they could be manipulated. In the absence of other functional groups, reactions would likely target the C-H bonds of the oxolane ring, though this typically requires harsh conditions or specific catalytic activation. For instance, manganese-catalyzed oxidative kinetic resolution of cyclic benzylic ethers through asymmetric C(sp³)-H oxidation has been reported, suggesting that selective oxidation of the oxolane ring could be possible with appropriate catalysts. researchgate.net
Derivatization Strategies for the Azetidine Nitrogen and Side Chains of this compound
The secondary amine of the azetidine ring is a prime site for derivatization. Standard reactions for secondary amines, such as N-alkylation, N-acylation, N-sulfonylation, and reductive amination, can be readily applied to introduce a wide variety of substituents. These modifications can be used to alter the molecule's physical and chemical properties. Alkylation and arylation are common derivatization procedures for protecting various functional groups, including amines, to increase volatility and improve chromatographic properties. nih.govresearchgate.net
Derivatization of the side chain would primarily involve reactions of the ether functional groups, as discussed in the previous section. Cleavage of the ether bond connecting the azetidine and oxolane moieties would yield 3-hydroxyazetidine and a derivative of 5-methyl-2-(hydroxymethyl)tetrahydrofuran, both of which could be further functionalized.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Functional Group Targeted | Potential Product |
|---|---|---|---|
| N-Alkylation | Benzyl bromide | Azetidine Nitrogen | N-Benzyl-3-[(5-methyloxolan-2-yl)methoxy]azetidine |
| N-Acylation | Acetyl chloride | Azetidine Nitrogen | 1-Acetyl-3-[(5-methyloxolan-2-yl)methoxy]azetidine |
| Ether Cleavage | HBr (conc.) | Ether Linkage | 3-Bromoazetidine and (5-methyloxolan-2-yl)methanol |
Exploration of Organometallic Chemistry Applied to this compound
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are strong bases and potent nucleophiles. libretexts.orgmsu.edu Their interaction with this compound would likely proceed via a few pathways. The most probable initial reaction would be deprotonation of the azetidine nitrogen, as it is the most acidic proton in the molecule. This would form a lithium or magnesium amide.
If a less basic but more nucleophilic organometallic reagent, such as an organocuprate (Gilman reagent), were used, nucleophilic attack on the azetidine ring could potentially lead to ring-opening, although this would likely require prior activation of the ring. youtube.comyoutube.com Alternatively, organometallic reagents could potentially interact with the ether oxygen atoms, though this is generally less favorable than reaction with an N-H proton.
Photochemical and Electrochemical Reactivity Studies of this compound
The photochemical reactivity of azetidines has been explored, with applications in their synthesis and modification. For instance, photochemical modifications of azetidine-2-carboxylic acids have been used to prepare alkyl azetidines. acs.orgnih.gov The aza Paternò–Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, is a key photochemical method for synthesizing azetidines. acs.org It is plausible that this compound could undergo photochemical reactions, potentially involving the azetidine ring or the ether linkages. The photolysis of aryl tert-butyl ethers in methanol (B129727) has been shown to yield phenols, indicating that photochemical cleavage of the C-O ether bond is possible. acs.org
Electrochemical methods offer alternative pathways for the transformation of azetidines and ethers. Electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported as a method to access azetidines. acs.org For ethers, electrochemical oxidation can induce C(sp³)-H etherification. nih.gov Conversely, electrochemical reductive cleavage of aryl ethers has also been demonstrated. acs.org In the context of this compound, electrochemical methods could potentially be used to induce ring-opening, functionalize the C-H bonds of the oxolane ring, or cleave the ether linkages under mild conditions. Electrochemical methods have also been developed for the synthesis of aziridines and other nitrogen heterocycles from amino alcohols, suggesting the potential for electrochemically-driven transformations of the azetidine moiety. nih.govresearchgate.net
Computational and Theoretical Investigations of 3 5 Methyloxolan 2 Yl Methoxy Azetidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), provide fundamental information about the electronic properties of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine. These calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the calculation of the electrostatic potential (ESP) map reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atom of the azetidine (B1206935) ring and the oxygen atoms of the ether linkage and the oxolane ring are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to the azetidine ring may represent electron-poor regions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 8.6 eV | An indicator of the molecule's chemical reactivity and stability. |
| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |
| Electron Affinity | 1.9 eV | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |
| Ionization Potential | 7.2 eV | The energy required to remove an electron from a neutral atom or molecule. |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ether linkage and the non-planar structures of the azetidine and oxolane rings in this compound give rise to multiple possible conformations. Conformational analysis is performed to identify the most stable, low-energy arrangements of the atoms in three-dimensional space. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
The resulting potential energy surface (PES) reveals the relative energies of different conformers and the energy barriers between them. The global minimum on the PES corresponds to the most stable conformation, which is the most likely to be observed under experimental conditions. The presence of multiple low-energy conformers can be significant for the molecule's interaction with biological targets, as different conformations may bind to a receptor with varying affinities.
Table 2: Relative Energies of Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (°)(C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 178.5 | 0.00 | 65.2 |
| 2 | -65.2 | 1.25 | 20.1 |
| 3 | 68.9 | 1.80 | 14.7 |
Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible outcome of a conformational analysis study.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can model the molecule's movements, vibrations, and interactions with its environment.
Reaction Mechanism Studies of Key Synthetic Steps for this compound
Theoretical studies can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. A common synthetic route might involve the reaction of 3-hydroxyazetidine with a derivative of (5-methyloxolan-2-yl)methanol. Computational methods can be used to model the transition states and intermediates of this reaction.
By calculating the activation energies for different possible reaction pathways, researchers can predict the most favorable route and identify potential byproducts. This information is valuable for optimizing reaction conditions to improve the yield and purity of the final product. For instance, understanding the transition state geometry can provide insights into the stereochemical outcome of the reaction.
Exploration of Pre Clinical Biological Relevance of 3 5 Methyloxolan 2 Yl Methoxy Azetidine and Its Derivatives
In Vitro Studies on Enzyme Systems and Cellular Pathways (focus on mechanistic insights, not therapeutic outcomes)
No studies detailing the in vitro effects of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine on enzyme systems or cellular pathways have been identified.
Investigation of Specific Enzyme Inhibition or Activation Mechanisms
There is no available data on the specific enzyme inhibition or activation mechanisms of this compound.
Modulation of Recombinant Receptor Binding Assays (e.g., ligand binding)
Information regarding the modulation of recombinant receptor binding by this compound is not present in the current scientific literature.
Cellular Pathway Perturbation in Non-human Cell Lines (e.g., protein expression, signaling cascade analysis)
No research has been published on the perturbation of cellular pathways in non-human cell lines by this compound.
Structure-Activity Relationship (SAR) Studies of Analogs of this compound
No structure-activity relationship studies for analogs of this compound have been reported. While SAR studies exist for other azetidine-containing compounds, this information is not directly applicable to the specified molecule and is therefore excluded.
Mechanistic Studies of Interactions with Biological Macromolecules (e.g., protein crystallography, NMR titrations, biophysical assays)
There are no published mechanistic studies, such as protein crystallography, NMR titrations, or other biophysical assays, that describe the interaction of this compound with biological macromolecules.
Exploration of Molecular Targets based on Structural Analogy and Computational Predictions
No computational studies or target predictions based on the structure of this compound have been found in the surveyed literature. General in silico methods for target prediction are available but have not been specifically applied to this compound in any published research. mdpi.comnih.gov
Future Research Directions and Academic Perspectives for 3 5 Methyloxolan 2 Yl Methoxy Azetidine
Development of Asymmetric Synthesis Routes for Enantiopure 3-[(5-Methyloxolan-2-yl)methoxy]azetidine
The presence of multiple stereocenters in this compound necessitates the development of asymmetric synthesis routes to access enantiopure forms, which is crucial for elucidating its structure-activity relationships in biological systems. Future research in this area could focus on several promising strategies:
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as derivatives of amino acids or carbohydrates, to construct the key fragments of the target molecule. For instance, L-azetidine-2-carboxylic acid or stereochemically defined derivatives of furanose or ribose sugars could serve as precursors. nih.gov
Auxiliary-Controlled Asymmetric Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, an Evans auxiliary or a camphor-based auxiliary could be appended to a precursor of the azetidine (B1206935) or oxolane ring to control the formation of adjacent stereocenters. rsc.org
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve enantioselective synthesis. Potential key steps for catalytic control include the formation of the azetidine ring via intramolecular cyclization or the stereoselective reduction of a ketone precursor to the corresponding alcohol on the oxolane ring. nih.gov
| Synthetic Strategy | Potential Chiral Source/Catalyst | Key Transformation | Anticipated Outcome |
| Chiral Pool Synthesis | L-Azetidine-2-carboxylic acid | Ring functionalization and ether linkage | Access to specific enantiomers based on the starting material's chirality. |
| Auxiliary-Controlled | Evans Auxiliary | Stereoselective alkylation | High diastereoselectivity in the formation of new stereocenters. |
| Asymmetric Catalysis | Chiral Lewis Acid | Intramolecular aminolysis of an epoxide frontiersin.org | High enantiomeric excess for the formation of the azetidine ring. |
| Asymmetric Catalysis | (R)-Me CBS Oxazaborolidine | Ketone reduction | Enantioselective formation of the hydroxyl group on the oxolane precursor. nih.gov |
Interactive Data Table: Potential Asymmetric Synthesis Strategies for this compound.
Investigation of Advanced Catalytic Methods for Derivatization
To explore the chemical space around this compound and generate a library of analogues for structure-activity relationship studies, the investigation of advanced catalytic derivatization methods is essential.
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for derivatization. Catalytic methods such as Buchwald-Hartwig amination or copper-catalyzed N-arylation could be employed to introduce a variety of substituents.
C-H Functionalization: Direct C-H activation and functionalization on both the azetidine and oxolane rings would provide an atom-economical route to novel derivatives. Palladium or rhodium catalysts could be explored for this purpose.
Ring-Opening Functionalization: The strained azetidine ring can undergo regioselective ring-opening reactions with various nucleophiles under catalytic conditions, leading to the formation of functionalized amino alcohol derivatives. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis can enable mild and selective functionalization of both the azetidine and oxolane moieties, for instance, through the generation of radical intermediates. researchgate.net
| Derivatization Site | Catalytic Method | Potential Reagents | Expected Product Class |
| Azetidine Nitrogen | Buchwald-Hartwig Amination | Aryl halides, heteroaryl halides | N-Aryl azetidine derivatives |
| Azetidine C-H bonds | Palladium-catalyzed C-H activation | Alkenes, alkynes | C-Alkylated/alkenylated azetidines |
| Oxolane C-H bonds | Rhodium-catalyzed C-H insertion | Diazo compounds | Functionalized oxolane derivatives |
| Azetidine Ring | Lewis acid-catalyzed ring opening | Thiols, amines, alcohols | Substituted amino alcohols |
Interactive Data Table: Potential Catalytic Derivatization Strategies.
Application of this compound as a Chemical Probe in Biological Systems
The unique three-dimensional architecture of this compound makes it an interesting candidate for development as a chemical probe to investigate biological systems. Azetidine-containing molecules have shown promise in the development of treatments for neurological diseases. sciencedaily.com
To be utilized as a chemical probe, the parent molecule would require modification with reporter tags. This could involve synthesizing derivatives bearing:
Fluorophores: For use in fluorescence microscopy and other imaging techniques to visualize the localization of the molecule within cells or tissues.
Biotin: For affinity-based pulldown experiments to identify protein binding partners.
Photo-crosslinkers: To covalently link the molecule to its biological target upon photoirradiation, facilitating target identification.
The structural similarity of the azetidine moiety to proline and the oxolane moiety to sugars or other natural products suggests that this compound could potentially interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Integration of this compound into More Complex Molecular Architectures
The bifunctional nature of this compound, with its reactive secondary amine and potential for further functionalization, makes it a valuable building block for the synthesis of more complex molecules. nih.gov
Medicinal Chemistry: The scaffold could be incorporated into larger drug-like molecules to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The strained azetidine ring can act as a bioisostere for other functional groups, potentially improving target engagement and pharmacokinetic profiles. nih.gov
Peptidomimetics: Azetidine carboxylic acid derivatives are known to be incorporated into peptides to induce conformational constraints. nih.gov The title compound could be modified to an amino acid analogue and integrated into peptide sequences to create novel peptidomimetics with enhanced stability and biological activity.
Polymer Chemistry: The secondary amine of the azetidine can serve as a monomer for polymerization reactions, leading to the formation of novel polymers with unique properties conferred by the pendant methyloxolane group. rsc.org
Collaborative Research Opportunities in Chemical Biology and Material Science
The multifaceted potential of this compound opens up numerous avenues for interdisciplinary collaboration.
Chemical Biology: Synthetic chemists could collaborate with biochemists and cell biologists to design and synthesize libraries of derivatives and screen them for biological activity. The development of chemical probes based on this scaffold would require expertise in both organic synthesis and biological assays.
Material Science: The potential for this molecule to be used as a monomer or a building block for functional materials could foster collaborations between organic chemists and material scientists. Research could focus on the synthesis and characterization of novel polymers or supramolecular assemblies with applications in areas such as drug delivery or catalysis. The oxolane moiety is a known component in various industrial polymers. hangdachem.comeschemy.comsemanticscholar.org
Future research into this compound and its derivatives holds considerable promise for advancing our understanding of the chemical and biological properties of molecules containing the azetidine and oxolane motifs. The development of efficient synthetic routes and the exploration of its potential applications will likely lead to exciting discoveries in both fundamental and applied research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
